molecular formula C15H14O3 B189333 3-Hydroxy-2,3-diphenylpropanoic acid CAS No. 5449-26-3

3-Hydroxy-2,3-diphenylpropanoic acid

Cat. No. B189333
CAS RN: 5449-26-3
M. Wt: 242.27 g/mol
InChI Key: SHLDFCNQGMQVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2,3-diphenylpropanoic acid, also known as HDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a chiral molecule that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound has a unique chemical structure that makes it an attractive candidate for further research in various fields.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-2,3-diphenylpropanoic acid is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 3-Hydroxy-2,3-diphenylpropanoic acid has been shown to selectively inhibit COX-2, which is involved in the production of pro-inflammatory prostaglandins. Additionally, 3-Hydroxy-2,3-diphenylpropanoic acid has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Biochemical And Physiological Effects

3-Hydroxy-2,3-diphenylpropanoic acid has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting cell proliferation, reducing oxidative stress, and improving cognitive function. Additionally, 3-Hydroxy-2,3-diphenylpropanoic acid has been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Hydroxy-2,3-diphenylpropanoic acid in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing adverse effects. Additionally, 3-Hydroxy-2,3-diphenylpropanoic acid is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 3-Hydroxy-2,3-diphenylpropanoic acid in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-Hydroxy-2,3-diphenylpropanoic acid, including investigating its potential applications in the treatment of various inflammatory disorders, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the mechanism of action of 3-Hydroxy-2,3-diphenylpropanoic acid and its effects on various signaling pathways. Furthermore, studies are needed to determine the optimal dosage and administration route for 3-Hydroxy-2,3-diphenylpropanoic acid to maximize its therapeutic potential.

Synthesis Methods

The synthesis of 3-Hydroxy-2,3-diphenylpropanoic acid can be achieved through various methods, including the Grignard reaction, Friedel-Crafts acylation, and the Suzuki-Miyaura coupling reaction. The Grignard reaction involves the reaction of phenylmagnesium bromide with 3-bromo-2-hydroxypropanoic acid, followed by acidification to obtain 3-Hydroxy-2,3-diphenylpropanoic acid. Friedel-Crafts acylation involves the reaction of phenylacetic acid with acetyl chloride in the presence of a Lewis acid catalyst to form 3-phenylpropanoic acid. This is then reacted with bromine and magnesium to obtain 3-Hydroxy-2,3-diphenylpropanoic acid. The Suzuki-Miyaura coupling reaction involves the reaction of 3-bromo-2-hydroxypropanoic acid with phenylboronic acid in the presence of a palladium catalyst to form 3-Hydroxy-2,3-diphenylpropanoic acid.

Scientific Research Applications

3-Hydroxy-2,3-diphenylpropanoic acid has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and neuroprotective effects. Studies have shown that 3-Hydroxy-2,3-diphenylpropanoic acid exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. Additionally, 3-Hydroxy-2,3-diphenylpropanoic acid has been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, 3-Hydroxy-2,3-diphenylpropanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

5449-26-3

Product Name

3-Hydroxy-2,3-diphenylpropanoic acid

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3-hydroxy-2,3-diphenylpropanoic acid

InChI

InChI=1S/C15H14O3/c16-14(12-9-5-2-6-10-12)13(15(17)18)11-7-3-1-4-8-11/h1-10,13-14,16H,(H,17,18)

InChI Key

SHLDFCNQGMQVSJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)C(=O)O

Other CAS RN

5449-26-3

Origin of Product

United States

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